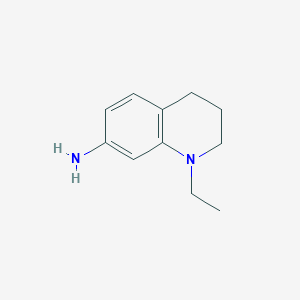![molecular formula C10H15BN2O4 B1291620 (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid CAS No. 863753-35-9](/img/structure/B1291620.png)
(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid
概要
説明
“(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H15BN2O4 . It has a molecular weight of 238.05 g/mol . The compound is typically stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-7(11(15)16)5-4-6-12-8/h4-6,15-16H,1-3H3, (H,12,13,14) . The compound has a total of 3 hydrogen bond donors and 5 hydrogen bond acceptors .Physical And Chemical Properties Analysis
This compound has a molecular weight of 238.05 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound is a solid at room temperature .科学的研究の応用
Synthesis of Biologically Active Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various biologically active heterocyclic compounds. For instance, derivatives of 1,2,4-triazoles, which exhibit a wide spectrum of activities including antimicrobial, antibacterial, antifungal, anticancer, antiviral, and antitumor properties, can be synthesized using this boronic acid as a starting material .
Development of Fungicides, Herbicides, and Insecticides
In agricultural science, the compound is used to create potent fungicides, herbicides, and insecticides. The boronic acid moiety is particularly useful in developing compounds that inhibit cytochrome P450 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is a common protecting group in peptide synthesis. This compound, with its Boc-protected amino group, can be utilized in the synthesis of dipeptides and other peptides. It allows for the selective formation of peptide bonds without unwanted side reactions .
Suzuki-Miyaura Cross-Coupling Reactions
In organic chemistry, this boronic acid is frequently used in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, which are fundamental in the construction of complex organic molecules, including pharmaceuticals and polymers .
Organic Synthesis of Non-Proteinogenic Amino Acids
The compound is instrumental in the synthesis of non-proteinogenic amino acids, which are not coded by DNA but have significant biological activity. These amino acids can be used as building blocks for the synthesis of a variety of bioactive molecules .
Medicinal Chemistry
In medicinal chemistry, the compound’s boronic acid group can interact with enzymes and proteins, making it a valuable tool for the development of new drugs. It can be used to create molecules that have the potential to bind to active sites of enzymes or to modulate protein functions .
Material Science
Due to its ability to form stable covalent bonds with other organic compounds, this boronic acid is used in material science for the modification of surfaces and the creation of novel materials with specific properties .
Analytical Chemistry
Lastly, in analytical chemistry, the compound can be used as a reagent for the detection and quantification of various biomolecules. Its boronic acid moiety can form complexes with sugars and other diols, which can be useful in the development of sensors and assays .
Safety and Hazards
作用機序
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in the body .
Mode of Action
The compound (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid is a boronic acid derivative. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst, such as palladium .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including carbon-carbon bond formation via suzuki-miyaura cross-coupling .
Result of Action
The compound’s participation in suzuki-miyaura cross-coupling reactions suggests that it may play a role in the formation of new carbon-carbon bonds .
特性
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-7(11(15)16)5-4-6-12-8/h4-6,15-16H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAIOWWKQBFCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622724 | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid | |
CAS RN |
863753-35-9 | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)



![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)

